N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
描述
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
作用机制
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and the suppression of B-cell proliferation and survival.
Biochemical and physiological effects:
In addition to its anti-tumor effects, this compound has also been shown to modulate immune responses. It can inhibit the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which can suppress immune responses. These effects may have implications for the treatment of autoimmune diseases.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic properties. However, it is important to note that the effects of this compound may vary depending on the cell type and context, and further studies are needed to fully understand its mechanism of action and potential off-target effects.
未来方向
There are several potential future directions for the development and application of N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide. These include:
1. Combination therapy: this compound may be used in combination with other drugs to enhance its anti-tumor effects and overcome resistance.
2. Biomarker identification: The identification of biomarkers that predict response to this compound may help to guide patient selection and improve treatment outcomes.
3. Autoimmune disease: The immunomodulatory effects of this compound may have potential applications in the treatment of autoimmune diseases.
4. CNS disorders: BTK has been implicated in the pathogenesis of several central nervous system disorders, and this compound may have potential applications in these areas.
In conclusion, this compound is a promising research tool with potential applications in the treatment of B-cell malignancies and other diseases. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
科学研究应用
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these models, this compound has been shown to induce apoptosis and inhibit cell proliferation, leading to the regression of tumors.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14-6-7-19(15(2)12-14)23-20(25)16-8-10-24(11-9-16)21(26)17-4-3-5-18(22)13-17/h3-7,12-13,16H,8-11H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHWQMHJWRJUQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。